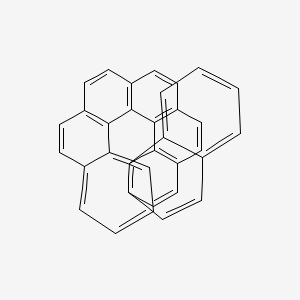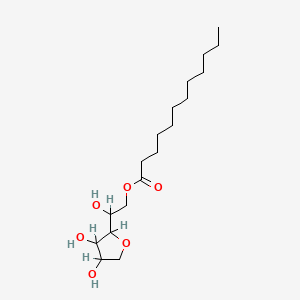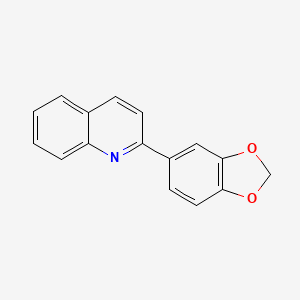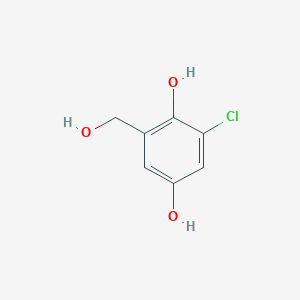
2-Chloro-6-(hydroxymethyl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorogentisyl alcohol is a chemical compound known for its potent inhibitory effects on E. coli β-glucuronidase. It has shown significant antiproliferative activity and potential for research in anti-cancer and anti-inflammatory therapies .
Preparation Methods
3-Chlorogentisyl alcohol can be synthesized through various methods. One notable method involves the isolation and synthesis from Penicillium canadense, where it is identified as a minor metabolite . The synthetic route typically involves the comparison with its isomer, 2-chloro-3,5-dihydroxybenzyl alcohol .
Chemical Reactions Analysis
3-Chlorogentisyl alcohol undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the compound.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Chlorogentisyl alcohol has a wide range of scientific research applications:
Mechanism of Action
3-Chlorogentisyl alcohol exerts its effects primarily through the inhibition of E. coli β-glucuronidase. The compound binds to the enzyme, reducing its activity and thereby affecting various biological processes. This inhibition can lead to antiproliferative effects, making it a potential candidate for anti-cancer and anti-inflammatory therapies .
Comparison with Similar Compounds
3-Chlorogentisyl alcohol can be compared with other similar compounds such as:
2-Chloro-3,5-dihydroxybenzyl alcohol: This isomer has similar inhibitory effects but differs in its chemical structure.
3-Chloro-2,5-dihydroxybenzyl acetate: Another derivative with weak antibacterial activity.
The uniqueness of 3-Chlorogentisyl alcohol lies in its potent inhibitory effects on β-glucuronidase and its significant antiproliferative activity .
Properties
Molecular Formula |
C7H7ClO3 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
InChI Key |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Synonyms |
3-chloro-2,5-dihydroxybenzyl alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


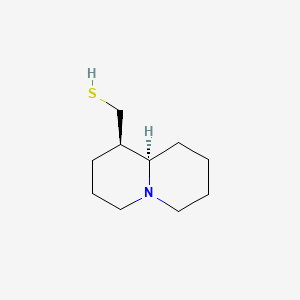
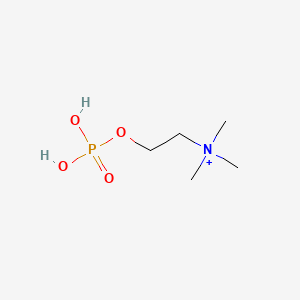
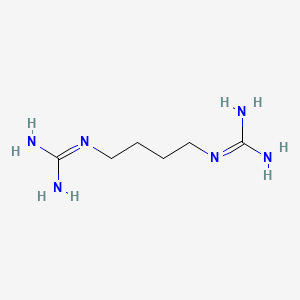
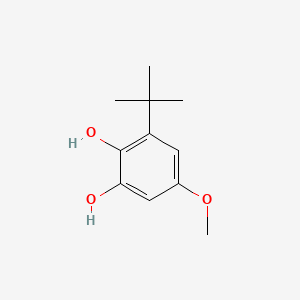
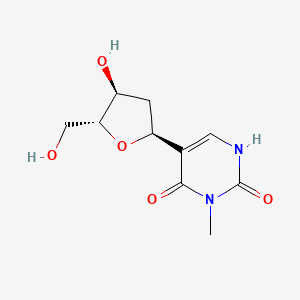
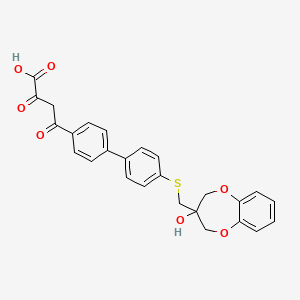
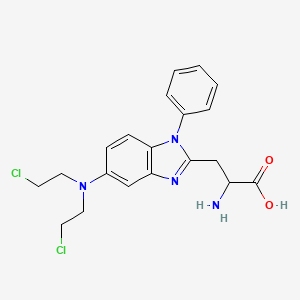
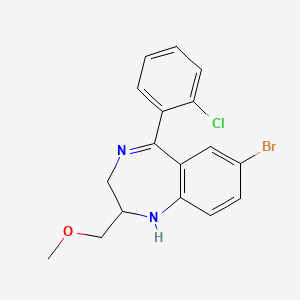
![Benzo[c]thiophene](/img/structure/B1209120.png)

